REACTION_SMILES
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[Br:1][Mg:2][c:3]1[cH:4][cH:5][cH:6][cH:7][cH:8]1.[Cl:9][c:10]1[c:11]([C:12]#[N:13])[cH:14][cH:15][c:16]([Cl:18])[cH:17]1>>[c:3]1([CH:12]([c:11]2[c:10]([Cl:9])[cH:17][c:16]([Cl:18])[cH:15][cH:14]2)[NH2:13])[cH:4][cH:5][cH:6][cH:7][cH:8]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Br[Mg]c1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#Cc1ccc(Cl)cc1Cl
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Name
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Type
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product
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Smiles
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NC(c1ccccc1)c1ccc(Cl)cc1Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |